4-cyclopropylpyrimidin-2(1H)-one
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Overview
Description
4-Cyclopropylpyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 4-position and a keto group at the 2-position
Mechanism of Action
Target of Action
It is structurally similar to cyprodinil , a broad-spectrum fungicide . Therefore, it might have similar targets and roles.
Mode of Action
If it acts similarly to Cyprodinil, it could be a systemic fungicide that interacts with fungal cells to inhibit their growth .
Pharmacokinetics
Based on its structural similarity to cyprodinil, it might have a low solubility and be unlikely to leach to groundwater . These properties could impact its bioavailability and effectiveness.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-cyclopropylpyrimidin-2(1H)-one. For instance, its persistence in soils and water systems might be influenced by local conditions . It might also be volatile and unlikely to leach to groundwater .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropylpyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine precursor, followed by oxidation to introduce the keto group at the 2-position. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylpyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or halides, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional functional groups, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-Cyclopropylpyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropylpyrimidin-2-amine: Similar structure but with an amine group instead of a keto group.
4-Cyclopropyl-6-methylpyrimidine-2-ylamine: Contains an additional methyl group at the 6-position.
4-Cyclopropyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine: Features a pyrrolidinyl group at the nitrogen position.
Uniqueness
4-Cyclopropylpyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its keto group at the 2-position and cyclopropyl group at the 4-position make it a versatile intermediate in various synthetic and research applications.
Properties
IUPAC Name |
6-cyclopropyl-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-8-4-3-6(9-7)5-1-2-5/h3-5H,1-2H2,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOZFDORBBUYAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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